(Z)-N-(4-methyl-3-(p-tolyl)thiazol-2(3H)-ylidene)benzamide
Description
Properties
IUPAC Name |
N-[4-methyl-3-(4-methylphenyl)-1,3-thiazol-2-ylidene]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2OS/c1-13-8-10-16(11-9-13)20-14(2)12-22-18(20)19-17(21)15-6-4-3-5-7-15/h3-12H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTAZAGTXGIVAMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CSC2=NC(=O)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(4-methyl-3-(p-tolyl)thiazol-2(3H)-ylidene)benzamide is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article synthesizes existing research findings, highlighting the compound's biological activity, synthesis methods, and structure-activity relationships (SAR).
Synthesis
The synthesis of (Z)-N-(4-methyl-3-(p-tolyl)thiazol-2(3H)-ylidene)benzamide typically involves the condensation of thiazole derivatives with appropriate amines or amides. The exact synthetic pathway may vary, but generally includes:
- Formation of Thiazole Ring : Starting materials such as 4-methyl-3-(p-tolyl)thiazole are synthesized through cyclization reactions involving thioketones and α-halo ketones.
- Amide Bond Formation : The thiazole is then reacted with benzoyl chloride or an equivalent to form the desired benzamide.
Biological Activity
The biological activity of this compound has been evaluated in various studies, particularly focusing on its anticancer properties. Key findings include:
- Anticancer Activity : Several studies have reported that thiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to (Z)-N-(4-methyl-3-(p-tolyl)thiazol-2(3H)-ylidene)benzamide have shown IC50 values in the micromolar range against breast cancer cells, indicating potent anticancer properties .
| Cell Line | IC50 (μM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | |
| HCT-116 (Colon Cancer) | 9.17 | |
| LN229 (Glioblastoma) | 13.84 |
- Mechanism of Action : The mechanism through which these compounds exert their effects often involves the induction of apoptosis and inhibition of cell proliferation. Studies have indicated that these compounds can modulate key signaling pathways involved in cell survival and apoptosis, such as the PI3K/Akt and MAPK pathways .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thiazole derivatives:
- Substituent Effects : The presence of electron-donating groups on the aromatic ring enhances the anticancer activity by improving binding affinity to target proteins.
- Thiazole Modifications : Variations in the thiazole moiety can significantly alter biological activity; for example, substituents at different positions on the thiazole ring can lead to varying degrees of cytotoxicity .
Case Studies
A few notable studies have highlighted the effectiveness of (Z)-N-(4-methyl-3-(p-tolyl)thiazol-2(3H)-ylidene)benzamide and related compounds:
- Study on Anticancer Efficacy : A recent study demonstrated that a series of thiazole derivatives, including those structurally related to (Z)-N-(4-methyl-3-(p-tolyl)thiazol-2(3H)-ylidene)benzamide, exhibited significant growth inhibition in various cancer cell lines with IC50 values ranging from 5 to 15 μM .
- In Vivo Studies : Animal models have shown promising results where these compounds reduced tumor size significantly compared to controls, indicating potential for further development into therapeutic agents .
Scientific Research Applications
Synthesis of the Compound
The synthesis of (Z)-N-(4-methyl-3-(p-tolyl)thiazol-2(3H)-ylidene)benzamide typically involves the reaction of 4-methyl-3-(p-tolyl)thiazole with benzoyl chloride or similar reagents. Various methods have been documented for synthesizing thiazole derivatives, often employing one-pot reactions that yield high purity and yield rates.
Table 1: Common Synthesis Methods
| Method | Description | Yield (%) |
|---|---|---|
| Method A | One-pot synthesis using p-toluidine and acetone | 66% |
| Method B | Nucleophilic substitution followed by cyclization | 80% |
| Method C | Refluxing in DMF with subsequent crystallization | 90% |
Anticancer Activity
Research indicates that thiazole derivatives exhibit promising anticancer properties. For example, compounds similar to (Z)-N-(4-methyl-3-(p-tolyl)thiazol-2(3H)-ylidene)benzamide have been evaluated against various cancer cell lines, showing significant cytotoxicity. In vitro studies have demonstrated that these compounds can inhibit cancer cell proliferation effectively.
Case Study: A study on related thiazole derivatives reported IC50 values in the micromolar range against breast cancer cell lines, suggesting a mechanism involving apoptosis induction and cell cycle arrest .
Enzyme Inhibition
Thiazole-based compounds have been identified as potential inhibitors of enzymes such as acetylcholinesterase and monoamine oxidase (MAO). These enzymes play crucial roles in neurodegenerative diseases like Alzheimer's.
Case Study: A derivative was synthesized and tested for MAO inhibition, yielding promising results with IC50 values comparable to standard MAO inhibitors . This suggests potential therapeutic applications in treating neurodegenerative disorders.
Neurological Disorders
Given their enzyme inhibitory properties, thiazole derivatives are being explored for their potential in treating neurological disorders. The inhibition of acetylcholinesterase can lead to increased levels of acetylcholine, which is beneficial in conditions like Alzheimer's disease.
Antimicrobial Activity
Some studies have reported that thiazole derivatives possess antimicrobial properties, making them candidates for developing new antibiotics. The mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
Comparison with Similar Compounds
Structural Comparison
Key structural variations among analogous compounds include substituents on the thiazole/thiadiazole ring, benzamide modifications, and heterocyclic core alterations. These changes significantly impact physicochemical properties and bioactivity.
Table 1: Structural Features of Selected Analogues
Key Observations :
- Thiadiazole vs.
- Nitro vs. Methyl Groups : Nitazoxanide’s 5-nitrothiazole moiety confers antiparasitic activity, whereas the 4-methyl group in the target compound may enhance metabolic stability .
- Heterocyclic Fusion : Benzothiazole derivatives (e.g., 3ar ) show distinct electronic properties due to aromatic fusion, altering solubility and reactivity .
Physicochemical Properties
Melting points, spectral data, and elemental analysis provide insights into stability and intermolecular interactions.
Table 2: Physicochemical Data Comparison
Key Observations :
- Melting Points : Thiadiazole derivatives (8a ) have higher melting points (~290°C) due to rigid, planar structures favoring crystalline packing .
- IR Stretches : Dual C=O stretches in 8a (1679, 1605 cm⁻¹) indicate acetyl and benzamide carbonyls, while nitazoxanide’s ester C=O appears at 1730 cm⁻¹ .
- Yields : Most analogues are synthesized in ~70–80% yields via condensation reactions, suggesting robust synthetic routes .
Pharmacological Activity
Key Observations :
- Anti-HIV Activity : The target compound’s thiazol-2-ylidene scaffold likely facilitates interaction with HIV-1 reverse transcriptase, similar to other benzamide derivatives .
- Antiparasitic vs. Antimicrobial : Nitazoxanide’s nitro group enhances redox activity, critical for antiparasitic effects, while 8c ’s ester groups improve bacterial membrane penetration .
- Structural-Activity Relationships : Electron-withdrawing groups (e.g., nitro in nitazoxanide) enhance antiparasitic activity, whereas hydrophobic substituents (e.g., p-tolyl) improve anti-HIV potency .
Q & A
Basic Question: What are the common synthetic routes for (Z)-N-(4-methyl-3-(p-tolyl)thiazol-2(3H)-ylidene)benzamide?
Methodological Answer:
The compound is typically synthesized via cyclocondensation of α-active methylene ketones (e.g., acetone) with primary aromatic amines (e.g., p-toluidine) to form the thiazol-2(3H)-imine core. Bromination using N-bromosuccinimide (NBS) in ethanol introduces functionalization at the 5-position of the thiazole ring . Alternatively, metal-free, one-pot protocols involving ortho-iodoanilines, acrylates, and aroyl isothiocyanates in water have been reported, leveraging intramolecular nucleophilic substitution and Michael addition .
Key Steps:
Core Formation : React acetone with p-toluidine under reflux to yield 4-methyl-3-(p-tolyl)thiazol-2(3H)-imine .
Functionalization : Brominate the thiazole using NBS and benzoyl peroxide in ethanol .
Benzamide Coupling : Introduce the benzamide group via condensation with benzoyl chloride or derivatives under basic conditions .
Advanced Question: How can regioselectivity in thiazole functionalization be controlled during synthesis?
Methodological Answer:
Regioselectivity is influenced by steric and electronic factors. For example, bromination at the 5-position of the thiazole ring is favored due to the electron-rich nature of the imine nitrogen, directing electrophilic attack. Chemoselective reactions, such as 1,3-dipolar cycloadditions with acyl acetylenes, can yield substituted thioureas at specific positions, as confirmed by X-ray crystallography . Control experiments using additives (e.g., triethylamine) or solvent polarity adjustments (e.g., ethanol vs. toluene) can further modulate reactivity .
Basic Question: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
NMR Spectroscopy :
- 1H NMR : Signals at δ ~6.39 ppm (H5 of thiazole) confirm the core structure. Disappearance of this peak after bromination indicates functionalization .
- 13C NMR : Carbonyl resonances (C=O) at ~165–170 ppm validate the benzamide group .
Mass Spectrometry : HRMS (ESI+) provides exact mass confirmation (e.g., m/z 365.1234 for C20H19N2OS) .
Chromatography : TLC (hexane/EtOAc gradients) monitors reaction progress, while HPLC (>98% purity) ensures final product quality .
Advanced Question: How can enzyme inhibition assays be designed to evaluate its biological activity?
Methodological Answer:
Target Selection : Prioritize enzymes like α-glucosidase or kinases based on structural analogs (e.g., 1,4-naphthoquinone hybrids inhibit oxidoreductases) .
Assay Protocol :
- Use spectrophotometric methods (e.g., p-nitrophenyl-α-D-glucopyranoside hydrolysis for α-glucosidase) .
- Determine IC50 values via dose-response curves and compare to controls like acarbose .
- Validate specificity using kinetic studies (e.g., Lineweaver-Burk plots) .
pKa Determination : Potentiometric titration in aqueous-DMSO mixtures optimizes solubility and identifies protonation sites critical for binding .
Advanced Question: How to resolve contradictions in synthetic yields or bioactivity data?
Methodological Answer:
Yield Optimization :
- Vary reaction conditions (e.g., TBHP stoichiometry in oxidative steps or solvent polarity for cyclization ).
- Screen catalysts (e.g., CuI for azide-alkyne cycloadditions ).
Bioactivity Discrepancies :
- Compare stereoelectronic effects: Substituents like fluorine or methoxy groups alter electron density, impacting enzyme affinity .
- Use molecular docking (e.g., AutoDock Vina) to model interactions with active sites, correlating with experimental IC50 values .
Advanced Question: What computational strategies support structure-activity relationship (SAR) studies?
Methodological Answer:
In Silico Modeling :
- Perform DFT calculations (e.g., Gaussian 09) to optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) for reactivity predictions .
- MD Simulations: Simulate ligand-protein binding (e.g., Ras oncoproteins) to assess stability of interactions over time .
QSAR Models :
- Use descriptors like LogP, polar surface area, and Hammett constants to correlate substituent effects with bioactivity .
- Validate models using leave-one-out cross-validation and external test sets .
Basic Question: How to confirm the Z-configuration of the imine group?
Methodological Answer:
X-ray Crystallography : Definitive confirmation via single-crystal diffraction (e.g., bond angles and torsion angles ).
NOESY NMR : Detect spatial proximity between the benzamide proton and thiazole methyl group .
IR Spectroscopy : Stretching frequencies for C=N bonds (~1600 cm⁻¹) differ between Z and E isomers due to conjugation effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
